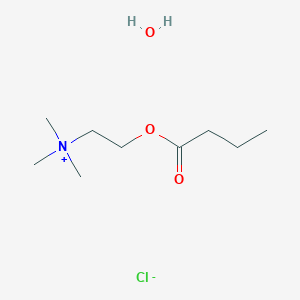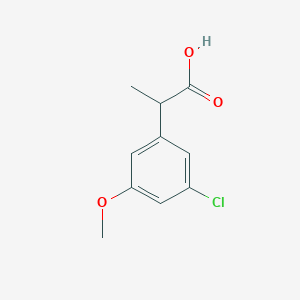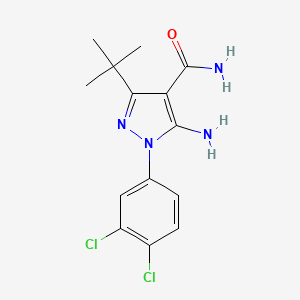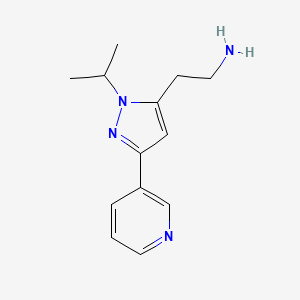
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable hydrates, which makes it useful in different chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate typically involves the reaction of butyric acid with N,N,N-trimethylethan-1-aminium chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the desired hydrate form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The industrial process also includes rigorous quality control measures to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted quaternary ammonium compounds.
科学研究应用
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane transport mechanisms.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable hydrates.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用机制
The compound exerts its effects primarily through its quaternary ammonium group, which interacts with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria by compromising their cell membranes.
相似化合物的比较
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different applications.
Cetyltrimethylammonium bromide: Known for its use in surfactants and detergents.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate stands out due to its ability to form stable hydrates, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in applications where long-term stability is required.
属性
分子式 |
C9H22ClNO3 |
|---|---|
分子量 |
227.73 g/mol |
IUPAC 名称 |
2-butanoyloxyethyl(trimethyl)azanium;chloride;hydrate |
InChI |
InChI=1S/C9H20NO2.ClH.H2O/c1-5-6-9(11)12-8-7-10(2,3)4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 |
InChI 键 |
ANYUPYFOPLMHJY-UHFFFAOYSA-M |
规范 SMILES |
CCCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)


![2-Cyclopropyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13328440.png)
![[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13328443.png)

![5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13328452.png)


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B13328471.png)
![Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13328472.png)
![6-Chloro-2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B13328484.png)

